4-methoxy-14-benzyl-9-(2-thienyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxa zine-6,4'-piperidine]
Description
The compound 4-methoxy-14-benzyl-9-(2-thienyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-piperidine] features a complex spirocyclic architecture combining a benzo-fused pyrazolino-oxazine core with a piperidine ring. Its structure includes a methoxy group at position 4, a benzyl substituent at position 14, and a 2-thienyl moiety at position 7. The synthesis of analogous compounds (e.g., spiro[indole-3,4'-piperidine] derivatives) involves cyclocondensation reactions with trifluoroacetic acid (TFA) as a catalyst, as seen in .
Properties
Molecular Formula |
C26H27N3O2S |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
1'-benzyl-7-methoxy-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
InChI |
InChI=1S/C26H27N3O2S/c1-30-23-10-5-9-20-22-17-21(24-11-6-16-32-24)27-29(22)26(31-25(20)23)12-14-28(15-13-26)18-19-7-3-2-4-8-19/h2-11,16,22H,12-15,17-18H2,1H3 |
InChI Key |
ARGHYGFGSNWPKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3(CCN(CC3)CC4=CC=CC=C4)N5C2CC(=N5)C6=CC=CS6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-14-benzyl-9-(2-thienyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-piperidine] typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic catalysts, halogenating agents, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-14-benzyl-9-(2-thienyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace halogen atoms with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
4-methoxy-14-benzyl-9-(2-thienyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-piperidine] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-methoxy-14-benzyl-9-(2-thienyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-piperidine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Core Architecture
The target compound shares a spirocyclic framework with several analogs:
- Spiro[indole-3,4'-piperidine] derivatives (): These feature a benzo-fused indole instead of a pyrazolino-oxazine core but retain the piperidine spirojunction.
- Bromo-substituted spiro[piperidine-4,5′-pyrazolo[1,5-c][1,3]benzoxazine] (): Contains a bromo substituent and phenyl group, differing in the placement of aromatic substituents compared to the target compound’s thienyl and benzyl groups .
Substituent Effects
- Methoxy and Benzyl Groups : The methoxy group in the target compound parallels the 5-methoxy substituent in the spiro[indole-3,4'-piperidine] derivative from , which may enhance solubility or metabolic stability . The benzyl group is structurally analogous to the N-benzylpiperidine moiety in ’s oxazolo[4,5-b]pyridine derivative, a common feature in CNS-targeting molecules .
- Thienyl vs. Bromo/Phenyl : The 2-thienyl group in the target compound introduces sulfur-containing heteroaromaticity, contrasting with bromo or phenyl substituents in and . This may influence electronic properties and binding affinity .
Table 1: Structural Comparison
Catalysts and Solvents
- Target Compound : Likely synthesized via a cyclocondensation reaction similar to , using TFA in toluene/acetonitrile .
- Spiro[indole-3,4'-piperidine] () : Requires TFA for hydrazine activation and cyclization, yielding 71% after 12 hours at 35°C .
- Oxazolo[4,5-b]pyridine (): Synthesized via nucleophilic substitution, achieving 71% yield with ethanol/water recrystallization .
Spectral and Analytical Data
NMR and IR Profiles
- Target Compound (Inferred) : Expected aromatic proton signals near δ 7.2–7.9 ppm (benzyl and thienyl), with methoxy at δ ~3.3 ppm.
- Oxazolo[4,5-b]pyridine () : Displays C=N stretching at 1605 cm⁻¹ (IR) and benzyl protons at δ 7.23–7.33 ppm (¹H NMR) .
- Spiro[4.5]decane-diones () : Show carbonyl stretches at ~1700 cm⁻¹ (IR) and hydroxyl peaks in UV-Vis spectra .
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